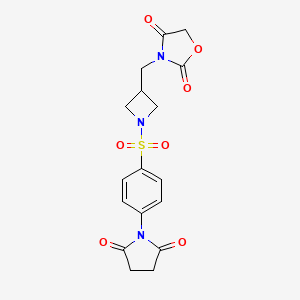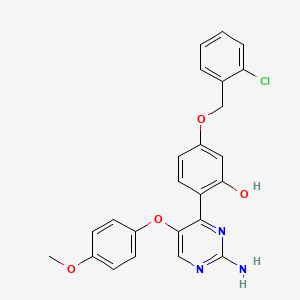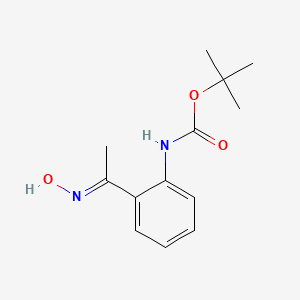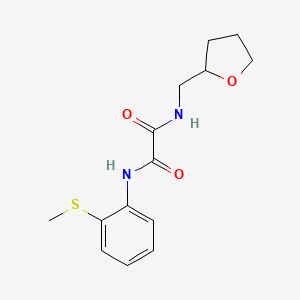![molecular formula C16H12F3N3O3 B2597766 N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea CAS No. 303995-23-5](/img/structure/B2597766.png)
N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of kinase inhibitors and is being investigated for its potential therapeutic applications in cancer and autoimmune diseases.
Scientific Research Applications
Chemical Synthesis and Medicinal Properties
N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea, belonging to the 5H-Chromeno[2,3-b]pyridine class, is noted for its versatile chemical and medicinal properties. Research by Ryzhkova et al. (2023) highlights a multicomponent reaction approach for synthesizing chromeno[2,3-b]pyridine derivatives, showcasing their potential in pharmaceutical applications due to favorable ADME (absorption, distribution, metabolism, and excretion) properties (Ryzhkova et al., 2023). Similarly, Ryzhkova et al. (2021) utilized dimethyl sulfoxide (DMSO) to synthesize novel chromeno[2,3-b]pyridines, underscoring the efficiency of multicomponent reactions in creating biologically active compounds (Ryzhkova et al., 2021).
Luminescence and Display Technologies
Singh et al. (2020) explored the luminescence properties of Ln3+ (Eu or Tb) ternary complexes with fluorinated β-diketone and oxygen donor ancillary ligands, including urea, demonstrating their potential for use in advanced display technologies due to enhanced luminosity and efficient red and green emissions (Singh et al., 2020).
Biochemical Applications
On the biochemical front, Shalini et al. (2014) detailed the construction of an electrochemical biosensor using N-DNW (N2 incorporated diamond nanowire) film and urease for the quantitative determination of urea in solutions and urine samples. This innovation exemplifies the integration of chemical compounds with biotechnological applications for health and environmental monitoring (Shalini et al., 2014).
Environmental Impact and Soil Microbiology
Shi et al. (2017) investigated the effects of the nitrification inhibitor DMPP and the urease inhibitor nBTPT on nitrogen cycling microorganisms in pasture soils. Their findings highlight the potential of such inhibitors to mitigate nitrogen losses, with implications for agricultural practices and environmental conservation (Shi et al., 2017).
properties
IUPAC Name |
1,1-dimethyl-3-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c1-22(2)15(24)20-10-7-9-12(23)8-5-3-4-6-11(8)25-14(9)21-13(10)16(17,18)19/h3-7H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBNRBROOIMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-Dichlorophenyl)sulfonyl]proline](/img/structure/B2597684.png)


![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)

![4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2597693.png)


![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2597703.png)

